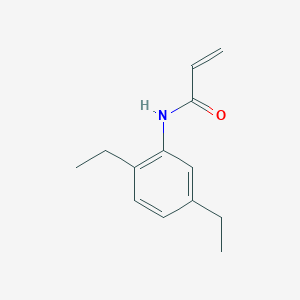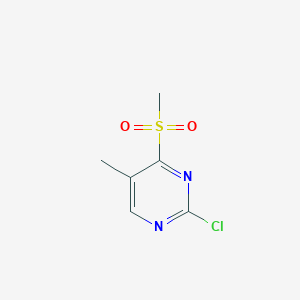![molecular formula C10H11N5O2 B2871286 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide CAS No. 181421-72-7](/img/structure/B2871286.png)
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
The primary target of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate.
Mode of Action
The compound interacts with its target through the formation of hydrogen bonds with different targets . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction leads to the inhibition of the Carbonic Anhydrase-II enzyme .
Result of Action
The inhibition of the Carbonic Anhydrase-II enzyme by this compound can lead to a decrease in the transport of carbon dioxide/bicarbonate, affecting respiration and acid-base balance. This compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide typically involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-ol with acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used solvents include dimethylformamide (DMF) and ethanol, while catalysts such as copper sulfate and sodium ascorbate are employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
類似化合物との比較
Similar Compounds
- 1-phenyl-1H-1,2,4-triazole-3-ol
- 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-phenyl-1H-1,2,4-triazole-3-thiol
Uniqueness
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is unique due to its specific structure, which combines the triazole ring with an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-13-9(16)6-17-10-12-7-15(14-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCMVUZFERDCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)


![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)
![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)
![5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2871208.png)


![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)
![N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2871218.png)
![N-(4-fluorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2871219.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)

![3-(4-METHOXYPHENYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B2871226.png)
